2-Cyclopropylcyclopropane-1-carboxylic acid
Overview
Description
2-Cyclopropylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Cyclopropylcyclopropane-1-carboxylic acid consists of a carboxylic acid group attached to a cyclopropane ring, which is further attached to another cyclopropane ring .Chemical Reactions Analysis
Carboxylic acids, such as 2-Cyclopropylcyclopropane-1-carboxylic acid, can undergo a variety of reactions. These include reactions involving the O−H bond, such as acid dissociation and solvolytic reactions, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis
Carboxylic acids have high boiling points due to strong hydrogen bonding between molecules. They also exhibit unusual behavior in water due to the presence of both hydrophilic (CO2) and hydrophobic (alkyl) regions in the same molecule .Scientific Research Applications
Ethylene Precursor Study
2-Cyclopropylcyclopropane-1-carboxylic acid and its derivatives play a crucial role in plant biology as precursors to ethylene, a vital plant hormone. Research by Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid, a major conjugate of 1-aminocyclopropane-1-carboxylic acid (an ethylene precursor), in wheat leaves (Hoffman, Yang, & McKeon, 1982).
Biological Activities
Coleman and Hudson (2016) explored the biological diversity of natural compounds containing a cyclopropane moiety, such as 1-aminocyclopropane-1-carboxylic acid and its analogs. These compounds exhibit a range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties (Coleman & Hudson, 2016).
Chemical Synthesis and Modification
Sloan and Kirk (1997) described a synthesis method for 2-fluoro-1-aminocyclopropane-1-carboxylic acid, demonstrating the chemical versatility and potential for modification of these compounds (Sloan & Kirk, 1997).
Enzyme Inhibition Studies
Dourtoglou and Koussissi (2000) studied the inhibitory effects of cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid on apple 1-aminocyclopropane-1-carboxylic acid oxidase, highlighting the potential of cyclopropane derivatives in enzymology (Dourtoglou & Koussissi, 2000).
Agronomic Applications
Vanderstraeten and Van Der Straeten (2017) reviewed the role of 1-aminocyclopropane-1-carboxylic acid in plant ethylene biosynthesis, transport, and its agronomic applications. This study showcases the importance of these compounds in agricultural science (Vanderstraeten & Van Der Straeten, 2017).
Safety And Hazards
The safety data sheet for a similar compound, rac-(1R,2S)-2-cyclopropylcyclopropane-1-carboxylic acid, indicates that it may cause skin irritation, serious eye damage, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling the compound .
Future Directions
While specific future directions for 2-Cyclopropylcyclopropane-1-carboxylic acid are not available, the field of catalytic decarboxylative transformations of carboxylic acids has seen significant expansion in recent years . This suggests potential future research directions in the synthesis and applications of carboxylic acids, including 2-Cyclopropylcyclopropane-1-carboxylic acid.
properties
IUPAC Name |
2-cyclopropylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-3-5(6)4-1-2-4/h4-6H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCSKKFXNXGUGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylcyclopropane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.